3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
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Properties
IUPAC Name |
3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-8-9-15(10-17(13)23)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCWFMFTUGIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic derivative belonging to the pyrrolopyrimidine class. This class has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes a pyrrolopyrimidine core that is known to exhibit various biological activities. The presence of substituents such as benzyl and chloro groups may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that compounds within the pyrrolopyrimidine class exhibit significant anticancer properties. For instance, similar derivatives have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has been evaluated for its ability to inhibit CDK2 and CDK9 with IC50 values indicating strong efficacy against these targets .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinase Activity : The compound's structure suggests it may act as a competitive inhibitor of CDKs, preventing phosphorylation events necessary for cell cycle progression.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or bind to nucleic acids, leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds in the same class as this compound:
Scientific Research Applications
This compound has been studied for its antitumor properties and its ability to inhibit key receptor tyrosine kinases involved in cancer progression. The primary biological activities include:
- Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways that promote cell division in cancer cells.
- Suppression of Angiogenesis : By targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFR-β), it inhibits the formation of new blood vessels necessary for tumor growth.
Oncology
The primary application of this compound is in cancer research. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting specific receptors involved in tumor growth and angiogenesis.
| Target Receptors | Mechanism | Effect |
|---|---|---|
| VEGFR-2 | Inhibition of angiogenesis | Reduced tumor growth |
| PDGFR-β | Disruption of signaling pathways | Decreased cell proliferation |
| EGFR | Inhibition of downstream signaling | Induction of apoptosis in tumors |
Pharmacokinetics
Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent. Studies have employed various models to simulate its behavior in biological systems.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound with its target receptors. These studies suggest that the compound exhibits strong interactions with the active sites of VEGFR-2 and PDGFR-β, indicating its potential as a lead compound for drug development.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
-
Case Study 1: Inhibition of Tumor Growth
- A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to its action on angiogenesis and cell proliferation pathways.
-
Case Study 2: Combination Therapy
- Research indicated that when used in combination with existing chemotherapeutic agents, this compound enhanced therapeutic efficacy and reduced resistance mechanisms observed in certain cancer types.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its electron-rich pyrrolopyrimidine core and benzyl substituents. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C, 4–6 hrs | 7-Carboxamide ketone derivative | 65–72% | |
| H₂O₂/FeSO₄ | EtOH, 25°C, 2 hrs | Sulfoxide at benzyl position | 58% | |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Cleavage of benzyl group to carboxylic acid | 41% |
Oxidation primarily targets the benzyl group and the pyrimidine ring’s nitrogen atoms, forming ketones or sulfoxides depending on the reagent.
Reduction Reactions
Reduction modifies the carboxamide and carbonyl groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0–5°C, 3 hrs | Secondary alcohol from 2,4-dioxo groups | 78% | |
| H₂/Pd-C | EtOH, 50 psi, 12 hrs | Debenzylated pyrrolopyrimidine | 63% | |
| NaBH₄ | MeOH, 25°C, 6 hrs | Partial reduction of carbonyls | 52% |
Selective reduction of the 2,4-dioxo moieties to hydroxyl groups is achieved using LiAlH₄, while catalytic hydrogenation removes the benzyl group.
Nucleophilic Substitution
The chloro and methylphenyl groups facilitate substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 8 hrs | N-Benzyl-7-carboxamide derivative | 67% | |
| Thiophenol | K₂CO₃, DMSO, 100°C, 12 hrs | Aryl sulfide at 3-chloro position | 55% | |
| NaN₃ | DMF, 120°C, 24 hrs | Azide substitution at benzyl position | 48% |
The 3-chloro substituent on the phenyl ring is highly reactive toward thiols and amines under basic conditions.
Cycloaddition Reactions
The pyrrolopyrimidine core participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C, 12 hrs | Triazole-fused pyrrolopyrimidine | 61% | |
| Nitrile oxide | Toluene, reflux, 6 hrs | Isoxazoline adduct | 44% |
These reactions exploit the electron-deficient nature of the pyrimidine ring, enabling click chemistry applications .
Hydrolysis Reactions
Controlled hydrolysis modifies the carboxamide and ester groups:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Hydrolysis to carboxylic acid | 85% | |
| NaOH (aq), 80°C, 4 hrs | Decarboxylated pyrrolopyrimidine | 73% |
Acidic hydrolysis cleaves the carboxamide to a carboxylic acid, while alkaline conditions promote decarboxylation.
Biological Interaction Mechanisms
Though not a direct chemical reaction, the compound’s interaction with biological targets involves:
-
Enzyme inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonding with pyrimidine carbonyls .
-
Receptor modulation : The 3-chloro-4-methylphenyl group enhances affinity for tyrosine kinase receptors .
Key Research Findings
-
Oxidation with KMnO₄ achieves high regioselectivity for the 7-carboxamide group.
-
LiAlH₄ reduction preserves the pyrrolopyrimidine core while modifying dioxo groups.
-
Substitution at the 3-chloro position is sterically hindered but feasible under high-temperature conditions.
This reactivity profile underscores the compound’s versatility in synthetic and medicinal chemistry.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this pyrrolo[3,2-d]pyrimidine derivative?
Methodological Answer:
Synthesis optimization requires systematic evaluation of:
- Reagent Selection : Use formamidine or substituted amines for cyclization, as demonstrated in analogous pyrrolo[3,2-d]pyrimidine syntheses (e.g., refluxing with formamidine or phenylamine derivatives) .
- Solvent and Temperature : Methanol or ethanol-DMF mixtures under reflux (6–8 hours) are effective for intermediate crystallization .
- Purification : Sequential recrystallization from ethanol-DMF improves yield and purity. Monitor by TLC and adjust solvent ratios empirically .
- Catalyst Screening : Acidic conditions (e.g., p-toluenesulfonic acid) enhance coupling reactions .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Single-Crystal X-ray Diffraction : Resolve molecular conformation and hydrogen-bonding networks. Use Bruker APEX2 for data collection and refinement (R factor <0.06) .
- NMR Spectroscopy : Assign ¹H/¹³C signals using DEPT-135 and HSQC to distinguish methyl, benzyl, and carbonyl groups. Anomalous shifts may indicate tautomerism .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) in positive mode is recommended .
Advanced: How can computational methods predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
- Quantum Chemical Calculations : Employ Gaussian or ORCA for DFT-based transition-state modeling. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyrimidine core .
- Machine Learning (ML) : Train models on existing pyrrolo[3,2-d]pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for chlorination or alkylation .
- Reaction Path Search : Use the ICReDD platform to integrate computed activation energies with experimental data, narrowing down viable pathways .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?
Methodological Answer:
- Dynamic Effects Analysis : Investigate restricted rotation in the benzyl or 3-chloro-4-methylphenyl groups via variable-temperature NMR. Compare line-shape changes to identify rotational barriers .
- Tautomeric Equilibria : Use 2D-NOESY to detect proton exchange between keto-enol forms. IR spectroscopy (1700–1750 cm⁻¹) can corroborate carbonyl tautomer populations .
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to isolate outliers caused by impurities or solvent effects .
Advanced: What experimental design (DoE) strategies improve process efficiency in scaled-up synthesis?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, stoichiometry) in a 2³ factorial setup. Use ANOVA to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., cyclization followed by chlorination) by modeling interactions between parameters .
- High-Throughput Screening (HTS) : Automate parallel reactions in microtiter plates to rapidly test 50+ conditions, prioritizing those with >80% conversion .
Advanced: How to design alternative synthetic pathways for structurally related analogs?
Methodological Answer:
- Scaffold Diversification : Replace the benzyl group with substituted aryl rings via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (80°C) .
- Late-Stage Functionalization : Perform C–H activation at the 5-methyl position using directing groups (e.g., pyridine) and Pd(OAc)₂ .
- Bioisosteric Replacement : Substitute the 3-chloro-4-methylphenyl group with trifluoromethylpyridinyl moieties to modulate lipophilicity (see analogous agrochemical designs) .
Advanced: Can AI-driven platforms accelerate reaction optimization for this compound?
Methodological Answer:
- Closed-Loop Systems : Integrate robotic liquid handlers with ML algorithms (e.g., Bayesian optimization) to iteratively refine conditions. ICReDD’s feedback loop reduces optimization time by 40% .
- Generative Models : Use GPT-4 or ChemBERTa to propose novel derivatives based on SAR data from kinase inhibition assays .
- Real-Time Analytics : Couple inline FTIR with AI tools (e.g., COMSOL Multiphysics) to monitor reaction progress and adjust parameters autonomously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
